molecular formula C13H10N2O3S B4634218 (E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B4634218
M. Wt: 274.30 g/mol
InChI Key: DGSOHLCLNKHDSN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a nitroaniline group attached to a thiophene ring via a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 3-nitroaniline with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its nitro group can be reduced to an amino group, which can then be further modified to create fluorescent or radioactive labels.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(3-Nitroanilino)methylene]-4,6-di-tert-butyl-3,5-cyclohexadiene-1-one
  • Linalool (3,7-dimethylocta-1,6-dien-3-ol)

Uniqueness

(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is unique due to its combination of a nitroaniline group and a thiophene ring This structure imparts distinct electronic and chemical properties, making it valuable for various applications

Properties

IUPAC Name

(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-12(13-5-2-8-19-13)6-7-14-10-3-1-4-11(9-10)15(17)18/h1-9,14H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSOHLCLNKHDSN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-3-(3-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.